Zidovudine

Description

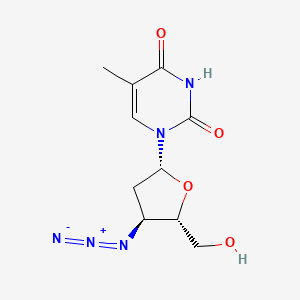

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOMLICNUCNMMY-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020127 | |

| Record name | 3'-Azido-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3'-azido-3'-deoxythymidine is a slightly off-white odorless powdery solid. (NTP, 1992), Solid | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31.1 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), 71 mg/ml in alc @ 25 °C, In water, 20,000 mg/l @ 25 °C, 1.63e+01 g/L, Water 15 (mg/mL), Ethanol > 20 (mg/mL), DMSO > 20 (mg/mL) | |

| Record name | SID49718184 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zidovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AZT | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/602670%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Vapor Pressure |

5.2X10-20 mm Hg @ 25 °C /Estimated/ | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to beige, crystalline solid, Needles from petroleum ether | |

CAS No. |

30516-87-1 | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azidothymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30516-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zidovudine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030516871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | zidovudine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Azido-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Azido-3'-deoxythymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIDOVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B9XT59T7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223 to 234 °F (NTP, 1992), 113-115 °C, 106-112 °C, 106 - 112 °C | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zidovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Zidovudine

Introduction

Zidovudine (3'-azido-3'-deoxythymidine), commonly known as AZT, was the first antiretroviral agent approved for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2] As a nucleoside analog reverse-transcriptase inhibitor (NRTI), its development marked a pivotal moment in the management of AIDS.[2][3] this compound is a prodrug, meaning it requires intracellular metabolic activation to exert its antiviral effect.[4][5] This guide provides a detailed technical overview of this compound's mechanism of action, from its cellular uptake and activation to its specific inhibitory effects on HIV-1 reverse transcriptase and the molecular basis of its associated toxicities.

Core Antiviral Mechanism of Action

The primary therapeutic effect of this compound is the potent and selective inhibition of HIV-1's reverse transcriptase (RT), an enzyme essential for the virus to convert its RNA genome into proviral DNA, a critical step for integration into the host cell's genome and subsequent replication.[6][7] The mechanism is a multi-step process involving cellular transport, enzymatic activation, and competitive inhibition leading to DNA chain termination.

1. Cellular Uptake and Anabolic Phosphorylation: this compound, as a thymidine (B127349) analog, enters host cells, primarily lymphocytes, through both passive diffusion and dedicated nucleoside uptake transporters, such as those from the SLC family (e.g., SLC28A1, SLC22A6).[4][5][8] Once inside the cell, it undergoes a three-step phosphorylation process by host cellular kinases to be converted into its pharmacologically active form, this compound-5'-triphosphate (ZDV-TP).[6][9]

-

Step 1: this compound is first converted to this compound-monophosphate (ZDV-MP) by cellular thymidine kinase (primarily TK1).[4][5]

-

Step 2: ZDV-MP is then phosphorylated to this compound-diphosphate (ZDV-DP) by thymidylate kinase. This step is considered the rate-limiting step in the activation pathway.[4][10]

-

Step 3: Finally, ZDV-DP is converted to the active this compound-triphosphate (ZDV-TP) by nucleoside-diphosphate kinase.[4][9]

2. Inhibition of HIV-1 Reverse Transcriptase: The active ZDV-TP acts as both a competitive inhibitor and a substrate for the HIV-1 reverse transcriptase.

-

Competitive Inhibition: ZDV-TP is structurally similar to the natural substrate, deoxythymidine triphosphate (dTTP). It competes with dTTP for binding to the active site of the reverse transcriptase enzyme.[9][11][12]

-

DNA Chain Termination: Upon binding, reverse transcriptase incorporates this compound monophosphate into the nascent viral DNA strand.[6][9] The critical feature of this compound's structure is the replacement of the 3'-hydroxyl (-OH) group on the deoxyribose ring with an azido (B1232118) (-N₃) group.[4][5] This modification makes the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleotide impossible, thereby terminating the elongation of the DNA chain.[4][6] This premature termination effectively halts the synthesis of viral DNA.[6]

This compound's efficacy is enhanced by its selective affinity for HIV reverse transcriptase, which is significantly higher than its affinity for human cellular DNA polymerases α and β.[4][5]

Quantitative Analysis of Enzyme Kinetics and Antiviral Activity

The effectiveness of this compound is quantifiable through its enzyme inhibition kinetics and its antiviral activity in cell culture models. ZDV-TP is a potent competitive inhibitor of HIV-1 RT with respect to dTTP.

| Parameter | Enzyme/System | Value | Description | Reference |

| Ki | HIV-1 Reverse Transcriptase | 35 nM | Inhibition constant for ZDV-TP as a competitive inhibitor against dTTP at low concentrations. | [11] |

| Km | HIV-1 Reverse Transcriptase | 5 - 10 µM | Michaelis constant for the natural substrate, dTTP. | [11] |

| Ki (TK2) | Rat Heart Mitochondria | 10.6 ± 4.5 µM | Inhibition constant for this compound (unphosphorylated) against mitochondrial thymidine kinase 2. | [13][14] |

| Ki (TK2) | Rat Liver Mitochondria | 14.0 ± 2.5 µM | Inhibition constant for this compound (unphosphorylated) against mitochondrial thymidine kinase 2. | [14] |

The antiviral potency is determined by the 50% effective concentration (EC₅₀), while cellular toxicity is measured by the 50% cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) provides the selectivity index (SI), a measure of the drug's therapeutic window.

| Cell Type | Virus Strain | Assay Method | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Human C8166 cells | HIV-1 | Syncytium Formation Inhibition | 0.004 | >100 | >25,000 | [15] |

| Human CEM-SS cells | HIV-1 | XTT Cytoprotection | 0.3 | >100 | >333 | [15] |

| Human CEM T-cells | HIV-1 NL4.3 | p24 Antigen ELISA | 1.04 | >100 | >96 | [15] |

Molecular Basis of Toxicity

Despite its selective action against HIV RT, prolonged use of this compound is associated with significant toxicities, primarily due to its off-target effects on host cell mitochondria.[16][17]

The primary mechanism of this compound-induced toxicity is the inhibition of human DNA polymerase gamma (pol-γ) , the exclusive DNA polymerase found in mitochondria responsible for the replication and repair of mitochondrial DNA (mtDNA).[4][16][18]

-

mtDNA Depletion: ZDV-TP can be mistakenly utilized by pol-γ, leading to the termination of mtDNA synthesis.[19] This results in a reduction of mtDNA content within the cell.[16][20]

-

Mitochondrial Dysfunction: Since mtDNA encodes essential protein subunits of the electron transport chain, its depletion impairs mitochondrial protein synthesis and disrupts the machinery for oxidative phosphorylation.[20]

-

Oxidative Stress & Apoptosis: The resulting mitochondrial dysfunction leads to increased production of reactive oxygen species (ROS), causing oxidative stress.[16][18][21] This, along with other factors like L-carnitine depletion, can trigger apoptotic pathways, leading to cell death.[16][19]

Clinically, this mitochondrial toxicity manifests as myopathy (muscle weakness and pain), anemia, neutropenia, and potentially life-threatening lactic acidosis with severe hepatomegaly.[7][16][17][20]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro assays.

1. HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT. A common method is a non-radioactive ELISA-based assay.

-

Principle: The assay quantifies the synthesis of DNA by recombinant HIV-1 RT using a poly(A) RNA template and an oligo(dT) primer. The newly synthesized DNA incorporates biotin- and digoxigenin-labeled nucleotides.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the RNA template/primer, labeled nucleotides (biotin-dUTP and DIG-dUTP), and varying concentrations of ZDV-TP (or the inhibitor being tested).

-

Enzyme Addition: Recombinant HIV-1 RT is added to initiate the reaction. The mixture is incubated, typically at 37°C, to allow for DNA synthesis.

-

Capture: The reaction mixture is transferred to a streptavidin-coated microplate. The biotin-labeled DNA product binds to the streptavidin.

-

Detection: The plate is washed to remove unbound components. An anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) is added, which binds to the DIG-labeled DNA.

-

Quantification: After another wash, a peroxidase substrate (e.g., ABTS) is added. The HRP enzyme catalyzes a colorimetric reaction, which is quantified by measuring absorbance with a plate reader. The degree of inhibition is proportional to the reduction in absorbance.

-

2. Cell-Based Antiviral Activity (EC₅₀) Assay

This assay determines the concentration of a drug required to inhibit 50% of viral replication in a cell culture.

-

Principle: HIV-susceptible T-cells are infected with the virus in the presence of serial dilutions of the drug. After a period of incubation, the amount of viral replication is measured.

-

Methodology:

-

Cell Culture: Maintain and culture a susceptible T-cell line (e.g., C8166, CEM) or primary peripheral blood mononuclear cells (PBMCs).[22]

-

Drug Dilution: Prepare serial dilutions of this compound in the appropriate culture medium.

-

Infection: Plate the cells in a 96-well plate. Add the drug dilutions to the wells, followed by a standardized amount of HIV-1 virus stock. Include virus-only and cell-only controls.[15][22]

-

Incubation: Incubate the plates for 3-7 days at 37°C to allow for viral replication.[22]

-

Quantification: Harvest the culture supernatant and measure the level of HIV-1 p24 capsid protein using a commercial ELISA kit. The p24 level is a direct correlate of the amount of viral replication.[22]

-

Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus-only control. The EC₅₀ value is determined by fitting the data to a dose-response curve.[22]

-

3. Cytotoxicity (CC₅₀) Assay

This assay is performed in parallel with the antiviral assay to determine the drug concentration that causes a 50% reduction in cell viability.

-

Principle: The metabolic activity of cells is measured as an indicator of their viability after exposure to various concentrations of the drug. The MTT assay is a common method.

-

Methodology:

-

Cell Culture & Plating: Plate the same cells used in the antiviral assay at the same density in a 96-well plate.

-

Drug Addition: Add the same serial dilutions of this compound to the wells. No virus is added. Include a "cells only" control with no drug.[15]

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan (B1609692) precipitate.[15]

-

Solubilization & Measurement: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the "cells only" control. The CC₅₀ value is determined from the resulting dose-response curve.

-

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | PPTX [slideshare.net]

- 3. Antiviral drug - Wikipedia [en.wikipedia.org]

- 4. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectrum of antiviral activity and mechanism of action of this compound. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracellular pharmacokinetic study of this compound and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human immunodeficiency virus reverse transcriptase. Substrate and inhibitor kinetics with thymidine 5'-triphosphate and 3'-azido-3'-deoxythymidine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. This compound Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Mechanisms of this compound-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. karger.com [karger.com]

- 19. Mechanisms of this compound-Induced Mitochondrial Toxicity and Myopathy - ProQuest [proquest.com]

- 20. This compound-induced experimental myopathy: dual mechanism of mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms of this compound-Induced Mitochondrial Toxicity and Myopathy | Semantic Scholar [semanticscholar.org]

- 22. benchchem.com [benchchem.com]

Zidovudine (AZT): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Nucleoside Analog Reverse Transcriptase Inhibitor

Abstract

Zidovudine (AZT), a thymidine (B127349) analogue, was the first antiretroviral agent approved for the treatment of Human Immunodeficiency Virus (HIV) infection. This technical guide provides a comprehensive overview of its core pharmacological and clinical characteristics. It delves into the molecular mechanism of action, detailing its intracellular phosphorylation and subsequent inhibition of HIV reverse transcriptase. This document summarizes key quantitative data on its pharmacokinetics, in vitro inhibitory activity, and clinical efficacy. Detailed experimental protocols for essential preclinical assays are provided to facilitate further research and development. Furthermore, this guide explores the mechanisms of viral resistance and the toxicity profile of the drug. Visual diagrams are included to illustrate the metabolic activation pathway, the mechanism of action, and the development of resistance. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antiviral therapies.

Mechanism of Action

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that mimics the natural nucleoside, thymidine.[1][2] Its antiviral activity is dependent on its conversion to the active triphosphate form, this compound triphosphate (AZT-TP), through a series of intracellular phosphorylation steps.[3][4]

Cellular enzymes, primarily thymidine kinase, thymidylate kinase, and nucleoside diphosphate (B83284) kinase, sequentially phosphorylate AZT to its monophosphate (AZT-MP), diphosphate (AZT-DP), and finally, the active triphosphate (AZT-TP) form.[2] AZT-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[3][4]

The incorporation of AZT-MP into the viral DNA results in chain termination. This is because the 3'-azido group of AZT prevents the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide, thus halting the elongation of the proviral DNA.[2][5] This selective inhibition of viral replication is due to the significantly higher affinity of AZT-TP for HIV reverse transcriptase compared to human DNA polymerases.[3]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been extensively studied in adult populations. The following table summarizes key parameters.

| Parameter | Value | Reference(s) |

| Oral Bioavailability | 64% (± 10%) | [6] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [6] |

| Plasma Half-life (t½) | 0.5 - 3 hours | [6] |

| Intracellular Half-life (AZT-TP) | 3 hours | [7] |

| Apparent Volume of Distribution (Vd) | 1.6 L/kg (± 0.6) | [6] |

| Plasma Protein Binding | < 38% | [6] |

| Systemic Clearance | 1.6 L/h/kg (± 0.6) | [6] |

| Renal Clearance | 0.34 L/h/kg (± 0.05) | [6] |

| Metabolism | Hepatic glucuronidation to GZDV | [6][7] |

| Primary Excretion Route | Renal | [6] |

Table 1: Pharmacokinetic Parameters of this compound in Fasting Adult Patients.

In Vitro Inhibitory Activity

The therapeutic efficacy of AZT is rooted in its selective inhibition of HIV reverse transcriptase over host cellular DNA polymerases. The inhibition constant (Ki) and the 50% inhibitory concentration (IC50) are key measures of this activity.

| Enzyme | Substrate | Inhibition Constant (Ki) / IC50 | Reference(s) |

| HIV-1 Reverse Transcriptase | dTTP | Ki: ~2.35 nM - 9.5 nM | [8][9] |

| Human DNA Polymerase α | dTTP | High Ki (low affinity) | [4] |

| Human DNA Polymerase β | dTTP | High Ki (low affinity) | [10] |

| Human DNA Polymerase γ (mitochondrial) | dTTP | Competitive Ki: 1.8 µM (± 0.2) Noncompetitive Ki': 6.8 µM (± 1.7) | [11] |

Table 2: In Vitro Inhibitory Activity of AZT-Triphosphate (AZT-TP).

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating HIV infection and preventing perinatal transmission.

| Trial / Study | Patient Population | Regimen | Key Findings | Reference(s) |

| Double-blind, placebo-controlled trial | 282 patients with AIDS or advanced ARC | AZT (250 mg every 4 hours) vs. Placebo | 1 death in AZT group vs. 19 in placebo group (p < 0.001). Fewer opportunistic infections in the AZT group. | [12] |

| ACTG 076 | HIV-infected pregnant women (14-34 weeks gestation) | AZT (100 mg 5 times daily), IV AZT during labor, and AZT syrup for the infant for 6 weeks vs. Placebo | Transmission rate of 8.3% in the AZT group vs. 22.5% in the placebo group. | |

| Thai Short-Course Study | 397 HIV-infected pregnant women (from 36 weeks gestation) | AZT (300 mg twice daily) and 300 mg every 3 hours during labor vs. Placebo | Perinatal transmission rate of 9.2% in the AZT group vs. 18.6% in the placebo group. | [1] |

| French Perinatal Cohort | >11,000 HIV-infected pregnant women on ART | IV AZT during labor and delivery | In women with viral load ≥1000 copies/mL, IV AZT reduced MTCT to 2.9% vs. 7.5% without. No significant benefit in women with viral load <400 copies/mL. | [13] |

Table 3: Summary of Key Clinical Efficacy Data for this compound.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive, colorimetric assay to determine the inhibitory activity of test compounds against HIV-1 reverse transcriptase, using AZT-TP as a positive control.[9]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

AZT-Triphosphate (positive control) and test compounds

-

Microtiter plates (96-well)

-

Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

-

Template/Primer: Poly(A)•oligo(dT)

-

Deoxynucleoside triphosphates (dNTPs) including biotin-11-dUTP

-

Streptavidin-coated 96-well plates

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Plate reader

Procedure:

-

Preparation: Prepare serial dilutions of test compounds and AZT-TP. Prepare a reaction mix containing the template/primer, dNTPs, and biotin-11-dUTP in the reaction buffer.

-

Assay Setup: Add diluted test compounds or AZT-TP to the wells of a microtiter plate. Include negative (solvent only) and background (no enzyme) controls.

-

Enzyme Addition: Add diluted HIV-1 RT to all wells except the background controls. Pre-incubate the plate.

-

Enzymatic Reaction: Initiate the reaction by adding the reaction mix to all wells. Incubate at 37°C for 1 hour.

-

Detection:

-

Stop the reaction as per the kit's instructions.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow binding of the biotinylated DNA.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate again.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and read the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.[14][15][16]

Materials:

-

Cell line (e.g., MT-4 cells)

-

Complete culture medium

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Addition: Add serial dilutions of the test compound (e.g., AZT) to the wells. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the CC50 (50% cytotoxic concentration).

Resistance Mechanisms

Prolonged exposure to this compound can lead to the development of HIV-1 resistance. This is primarily due to mutations in the reverse transcriptase gene that reduce the enzyme's susceptibility to the drug.[17][18]

The primary mechanism of high-level AZT resistance involves the ATP-dependent excision of the incorporated AZT-monophosphate from the terminated DNA chain.[17][19] This "unblocking" of the primer allows DNA synthesis to resume. Key mutations associated with this excision mechanism are known as thymidine analogue mutations (TAMs) and include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[19][20] The accumulation of these mutations leads to a stepwise increase in the level of resistance.[21]

Toxicity

The clinical use of this compound can be limited by its toxicity profile. The most significant adverse effects include:

-

Hematologic Toxicity: Anemia and neutropenia are common, particularly in patients with advanced HIV disease.

-

Myopathy: Prolonged use of AZT can lead to muscle pain and weakness.[11]

-

Lactic Acidosis and Severe Hepatomegaly with Steatosis: This is a rare but potentially fatal complication associated with nucleoside analogues.

-

Gastrointestinal Intolerance: Nausea, vomiting, and anorexia are frequently reported.[7]

The toxicity of AZT is, in part, attributed to its inhibition of human DNA polymerase γ, the enzyme responsible for mitochondrial DNA replication.[11] This interference with mitochondrial function can lead to the observed myopathy and other adverse effects.

Conclusion

This compound remains a cornerstone in the history of antiretroviral therapy and continues to be a valuable tool in specific clinical contexts, particularly in the prevention of mother-to-child HIV transmission. Its mechanism of action as a chain-terminating inhibitor of HIV reverse transcriptase is well-established. This guide has provided a detailed overview of the quantitative aspects of its pharmacology, clinical efficacy, and the molecular basis of its activity and limitations. The provided experimental protocols serve as a foundation for further research into novel antiretroviral agents. A thorough understanding of the principles outlined herein is essential for the continued development of effective and safer therapies to combat HIV/AIDS.

References

- 1. Short course of AZT halves HIV-1 perinatal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 3. benchchem.com [benchchem.com]

- 4. droracle.ai [droracle.ai]

- 5. AZT-resistant HIV-1 reverse transcriptase - Proteopedia, life in 3D [proteopedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound (AZT) | Johns Hopkins ABX Guide [hopkinsguides.com]

- 8. The observed inhibitory potency of 3'-azido-3'-deoxythymidine 5'-triphosphate for HIV-1 reverse transcriptase depends on the length of the poly(rA) region of the template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Toxicity and tolerance mechanisms for azidothymidine, a replication gap-promoting agent, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The efficacy of azidothymidine (AZT) in the treatment of patients with AIDS and AIDS-related complex. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intravenous AZT does not provide extra protection against vertical transmission in mothers with undetectable viral load | aidsmap [aidsmap.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Correlation between Viral Resistance to this compound and Resistance at the Reverse Transcriptase Level for a Panel of Human Immunodeficiency Virus Type 1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical significance and characterization of AZT-resistant strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. mdpi.com [mdpi.com]

- 21. 3′-Azido-3′-deoxythymidine drug resistance mutations in HIV-1 reverse transcriptase can induce long range conformational changes - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Zidovudine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Zidovudine (Azidothymidine or AZT) was the first antiretroviral agent approved for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), it serves as a cornerstone in combination antiretroviral therapy. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and metabolic fate.

Pharmacokinetics

The disposition of this compound in the body is characterized by rapid absorption and metabolism. Its pharmacokinetic profile has been extensively studied in various patient populations.

Absorption and Bioavailability

This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 30 to 60 minutes.[2] The oral bioavailability is approximately 60-70%.[3][4] While food may slow the rate of absorption, it does not significantly affect the overall extent of absorption (AUC).[3]

Distribution

This compound is widely distributed throughout the body.[2] It exhibits low binding to plasma proteins, in the range of 34-38%.[3] The apparent volume of distribution is approximately 1.6 L/kg.[1][3] Notably, this compound crosses the blood-brain barrier, achieving cerebrospinal fluid (CSF) concentrations that are approximately 50% of those in the plasma.[3] It also penetrates semen and crosses the placenta.[1][3]

Metabolism

This compound is primarily metabolized in the liver via glucuronidation to its major, inactive metabolite, 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV).[1][5] This pathway accounts for 50-80% of the administered dose.[1] A minor metabolic pathway involves the reduction of the azido (B1232118) group to form 3'-amino-3'-deoxythymidine (B22303) (AMT).[5] Intracellularly, this compound is anabolized to its active triphosphate form (ZDV-TP) through a series of phosphorylation steps, which is crucial for its antiviral activity.[5][6]

Excretion

The primary route of elimination for this compound and its metabolites is renal excretion.[4] The plasma half-life of this compound is approximately 1.1 hours.[3][4] However, the intracellular half-life of the active triphosphate metabolite is significantly longer, at around 7 hours, which allows for less frequent dosing.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound.

| Parameter | Value | References |

| Bioavailability (Oral) | 60-70% | [3][4] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [2] |

| Plasma Protein Binding | 34-38% | [3] |

| Volume of Distribution (Vd) | 1.6 L/kg | [1][3] |

| Plasma Half-life (t½) | ~1.1 hours | [3][4] |

| Intracellular Half-life (ZDV-TP) | ~7 hours | [4] |

| Major Metabolite | 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV) | [1][5] |

| Primary Route of Excretion | Renal | [4] |

Pharmacodynamics

The pharmacodynamic effect of this compound is primarily its ability to inhibit HIV-1 reverse transcriptase, thereby suppressing viral replication.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[6] Cellular enzymes, starting with thymidine (B127349) kinase, convert this compound into this compound monophosphate (ZDV-MP), then diphosphate (B83284) (ZDV-DP), and finally the active this compound triphosphate (ZDV-TP).[6][7] ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[7] The azido group at the 3' position of this compound, once incorporated, prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and halting viral DNA synthesis.[6][7] this compound has a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[7]

Antiviral Activity and Resistance

This compound exhibits potent activity against HIV-1. However, prolonged monotherapy can lead to the emergence of drug-resistant viral strains.[8] Resistance is primarily associated with mutations in the viral reverse transcriptase gene.

Quantitative Pharmacodynamic Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound in various cell lines.

| Cell Line | HIV-1 Strain | Parameter | Value (µM) | Reference |

| Human CEM T-cells | HIV-1 NL4.3 | IC50 | 1.04 | |

| Human CEM-SS cells | HIV-1 | IC50 | 0.3 | |

| Human C8166 cells | HIV-1 | IC50 | 0.004 | |

| MT-4 cells | Not Specified | CC50 | 34.05 | [1] |

| Naive T-lymphocytes | Alloantigen system | CC50 | 87.5 | [1] |

| Antigen-primed T-lymphocytes | Alloantigen system | CC50 | 316 | [1] |

Signaling Pathways and Experimental Workflows

This compound Intracellular Activation and Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Quantitation of intracellular this compound phosphates by use of combined cartridge-radioimmunoassay methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A method for the quantification of intracellular this compound nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Quantitation of Intracellular this compound and Lamivudine Triphosphates in Human Immunodeficiency Virus-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Intracellular Journey of Zidovudine: A Technical Guide to the Formation of its Active Triphosphate Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zidovudine (AZT), a cornerstone of antiretroviral therapy, functions as a prodrug, requiring intracellular conversion to its active form, this compound triphosphate (AZT-TP). This anabolically driven process is a critical determinant of the drug's therapeutic efficacy and is also implicated in its associated toxicities. This technical guide provides an in-depth exploration of the enzymatic cascade responsible for the phosphorylation of AZT, presenting key quantitative data, detailed experimental methodologies for the quantification of its metabolites, and visual representations of the metabolic and regulatory pathways. Understanding these intricate cellular processes is paramount for the optimization of existing therapeutic strategies and the development of novel nucleoside reverse transcriptase inhibitors.

The Metabolic Activation Pathway of this compound

The conversion of this compound to its pharmacologically active triphosphate form is a sequential three-step phosphorylation process catalyzed by host cellular kinases.[1][2]

-

Step 1: Formation of this compound Monophosphate (AZT-MP) this compound is first phosphorylated to AZT-MP. This initial step is primarily catalyzed by Thymidine (B127349) Kinase 1 (TK1) in actively dividing cells, an enzyme that is tightly regulated by the cell cycle.[3] In non-dividing cells, Thymidine Kinase 2 (TK2) , a mitochondrial enzyme, is responsible for this conversion.[4]

-

Step 2: Formation of this compound Diphosphate (B83284) (AZT-DP) AZT-MP is subsequently phosphorylated to AZT-DP by Thymidylate Kinase (TMPK) . This step has been identified as the rate-limiting step in the activation cascade of AZT, leading to a significant accumulation of AZT-MP within the cell.[5] The phosphorylation rate of AZT-MP by human TMPK is markedly reduced compared to its natural substrate, thymidine monophosphate (dTMP).[5]

-

Step 3: Formation of this compound Triphosphate (AZT-TP) The final phosphorylation step, the conversion of AZT-DP to the active AZT-TP, is catalyzed by Nucleoside Diphosphate Kinase (NDPK) .[6] While NDPK has broad substrate specificity, the efficiency of this reaction with AZT-DP is lower than with natural nucleoside diphosphates.[6]

Once formed, AZT-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator when incorporated into the viral DNA.[7]

Quantitative Data on this compound Phosphorylation

The following tables summarize key quantitative data related to the enzymatic kinetics of this compound phosphorylation and the resulting intracellular concentrations of its metabolites.

Table 1: Kinetic Parameters of Enzymes in the this compound Phosphorylation Pathway

| Enzyme | Substrate | K_m_ (µM) | V_max_ (relative activity) | k_cat_ (s⁻¹) | Source(s) |

| Thymidine Kinase 2 (human, recombinant) | This compound | ~3 | - | - | [4][8] |

| Thymidylate Kinase (human) | AZT-MP | - | ~60-fold lower than dTMP | - | [5] |

| Nucleoside Diphosphate Kinase (human) | AZT-DP | - | ~10,000-fold lower than dTDP | - | [9] |

Note: Comprehensive kinetic data (K_m_, V_max_, k_cat_) for all human enzymes with this compound substrates are not consistently available in the literature under standardized conditions. The presented data reflects available information.

Table 2: Intracellular Concentrations of this compound and its Metabolites in Peripheral Blood Mononuclear Cells (PBMCs) from HIV-infected Patients

| Metabolite | Concentration (pmol/10⁶ cells) | Patient Population | Source(s) |

| This compound | 0.15 ± 0.08 | HIV-infected patients (300 mg oral dose) | [8] |

| AZT-MP | 1.4 ± 0.08 | HIV-infected patients (300 mg oral dose) | [8] |

| AZT-DP | 0.082 ± 0.02 | HIV-infected patients (300 mg oral dose) | [8] |

| AZT-TP | 0.081 ± 0.03 | HIV-infected patients (300 mg oral dose) | [8] |

| AZT-MP | 732 (median) | Newborns (<15 days old) | [10] |

| AZT-TP | 170 (median) | Newborns (<15 days old) | [10] |

Table 3: Intracellular Pharmacokinetic Parameters of this compound and its Metabolites in PBMCs from Healthy Volunteers after a Single 600 mg Oral Dose

| Parameter | This compound | AZT-MP | AZT-DP | AZT-TP | Source(s) |

| T_max_ (h) | 1.083 | 1.500 | 1.417 | 1.583 | [11] |

| t_½_ (h) | 2.493 | 13.428 | 8.285 | 4.24 | [11] |

| AUC (ng·h/10⁶ cells) | - | 2.548 | - | - | [11] |

Experimental Protocols

Quantification of Intracellular this compound Phosphates in PBMCs by LC-MS/MS

This protocol outlines a common method for the sensitive and specific quantification of this compound and its phosphorylated metabolites in human peripheral blood mononuclear cells (PBMCs).[1][12][13]

3.1.1. Materials and Reagents

-

Whole blood collected in EDTA or heparin tubes

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (LC-MS grade), 70% ice-cold

-

Acetonitrile (B52724) (LC-MS grade), ice-cold

-

Stable isotope-labeled internal standards for AZT, AZT-MP, AZT-DP, and AZT-TP

-

Strong anion exchange (SAX) solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

3.1.2. Procedure

-

PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.

-

Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

-

Wash the isolated PBMCs twice with ice-cold PBS, centrifuging at 300 x g for 10 minutes at 4°C for each wash.

-

Count the cells using a hemocytometer or an automated cell counter.

-

-

Cell Lysis and Protein Precipitation:

-

To a cell pellet of a known number of cells (e.g., 10 x 10⁶), add 500 µL of ice-cold 70% methanol.

-

Vortex vigorously for 1 minute to lyse the cells.

-

Add 500 µL of ice-cold acetonitrile and vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

-

Extraction and Solid-Phase Extraction (SPE):

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable buffer for SPE (e.g., 2% ammonium (B1175870) hydroxide).

-

Condition a strong anion exchange SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the phosphorylated metabolites with a suitable solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the analytes using a suitable HPLC column and mobile phase, often employing ion-pair chromatography.

-

Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Use stable isotope-labeled internal standards to correct for matrix effects and variations in extraction efficiency.

-

Visualizing the Pathways

This compound Metabolic Activation Pathway

References

- 1. Ultrasensitive method to quantify intracellular this compound mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human thymidine kinase 1. Regulation in normal and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decreased thymidine kinase levels in peripheral blood cells from HIV-seropositive individuals: implications for this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Potentiating AZT activation: structures of wild-type and mutant human thymidylate kinase suggest reasons for the mutants' improved kinetics with the HIV prodrug metabolite AZTMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 8. The kinetic effects on thymidine kinase 2 by enzyme-bound dTTP may explain the mitochondrial side effects of antiviral thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High Levels of this compound (AZT) and Its Intracellular Phosphate Metabolites in AZT- and AZT-Lamivudine-Treated Newborns of Human Immunodeficiency Virus-Infected Mothers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular pharmacokinetic study of this compound and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quantitation of this compound triphosphate concentrations from human peripheral blood mononuclear cells by anion exchange solid phase extraction and liquid chromatography-tandem mass spectroscopy; an indirect quantitation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phoenix Drug: An In-depth Technical Guide to the Early Research of Zidovudine in Cancer Therapy

Executive Summary: Zidovudine (3'-azido-3'-deoxythymidine, AZT), a drug that rose to prominence as the first approved treatment for HIV, was originally conceived as a potential warrior in the fight against cancer. Synthesized in 1964, its initial journey as an anti-cancer agent was short-lived due to a lack of efficacy in early murine models.[1][2][3][4] However, the dawn of the AIDS epidemic in the 1980s led to its serendipitous rediscovery and a second look at its unique mechanisms of action. This technical guide delves into the foundational preclinical and early clinical research that explored the multifaceted anti-neoplastic properties of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its early promise in oncology.

Mechanism of Action in Cancer Cells

This compound, a thymidine (B127349) analog, exerts its anti-cancer effects through a multi-pronged approach that disrupts fundamental cellular processes essential for tumor growth and survival.[2][5] Intracellularly, it is phosphorylated to its active triphosphate form (AZT-TP), which then acts as a competitive inhibitor and a substrate for reverse transcriptases, including telomerase, and can also be incorporated into nuclear and mitochondrial DNA by cellular polymerases, albeit with lower efficiency.[5][6]

The primary anti-neoplastic mechanisms of this compound identified in early research include:

-

DNA Chain Termination and Damage: Incorporation of AZT-monophosphate into replicating DNA leads to premature chain termination, resulting in DNA strand breaks and cytotoxicity.[5][7] This accumulation of DNA damage can trigger cell cycle arrest to allow for repair, or if the damage is too extensive, induce apoptosis.[5][8]

-

Telomerase Inhibition: Many cancer cells rely on the enzyme telomerase, a reverse transcriptase, to maintain telomere length and achieve cellular immortality.[5][9] As a reverse transcriptase inhibitor, this compound was shown to inhibit telomerase activity in various cancer cell lines, leading to telomere shortening and subsequent cell senescence or apoptosis.[5][10][11]

-

Cell Cycle Arrest: this compound treatment has been demonstrated to induce cell cycle arrest at different phases, most notably the S and G2/M phases, in a variety of cancer cell types.[5][12] This arrest prevents the proliferation of malignant cells.

-

Induction of Apoptosis: By causing significant DNA damage and disrupting cellular homeostasis, this compound can trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[5]

-

Radiosensitization: Early studies explored this compound's potential as a radiosensitizer, demonstrating that it could enhance the efficacy of radiation therapy in killing cancer cells.[9][11]

The following diagram illustrates the core mechanisms of this compound's anti-cancer activity.

Caption: Core mechanisms of this compound's anti-cancer activity.

Preclinical In Vitro Research

A significant body of early research focused on evaluating the efficacy of this compound in various cancer cell lines. These studies provided crucial insights into its dose-dependent effects and differential sensitivity across cancer types.

Experimental Protocols

Cell Culture and Drug Treatment:

-

Cell Lines: A variety of human cancer cell lines were utilized, including hepatoma (HepG2), colorectal carcinoma (HT29, WiDr), breast cancer, esophageal squamous cell carcinoma (Eca109, Eca9706), and ovarian cancer (CaOV3, TOV112D, TOV21G).[5][9][10][12][13] Normal cell lines, such as the immortalized normal liver cell line (THLE2), were often used as controls to assess differential toxicity.[5]

-

Culture Conditions: Cells were typically cultured in standard media such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.[13]

-

This compound Treatment: this compound was dissolved in a suitable solvent (e.g., water or DMSO) and added to the cell culture medium at various concentrations for specified durations (e.g., 24, 48, 72 hours, or up to 4 weeks for long-term exposure studies).[5][9]

Cytotoxicity and Proliferation Assays:

-

MTT Assay: This colorimetric assay was frequently used to assess cell metabolic activity as an indicator of cell viability and proliferation. Cells were incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by metabolically active cells to form a purple formazan (B1609692) product. The absorbance of the dissolved formazan was measured spectrophotometrically.[13][14]

-

Clonogenic Assay: To determine the long-term reproductive viability of cells after drug treatment, a clonogenic assay was performed. A known number of cells were seeded and allowed to form colonies over a period of 7-14 days. The colonies were then fixed, stained, and counted.[9][14]

-

Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter with trypan blue exclusion was employed to determine the number of viable and non-viable cells.[5]

Apoptosis and Cell Cycle Analysis:

-

Flow Cytometry: This technique was used to analyze cell cycle distribution and quantify apoptosis. For cell cycle analysis, cells were fixed, treated with RNase, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI). The DNA content of individual cells was then measured to determine the percentage of cells in G0/G1, S, and G2/M phases.[5][12] For apoptosis, cells were often stained with Annexin V and PI.

Telomerase Activity Assay:

-

TRAP Assay (Telomeric Repeat Amplification Protocol): This highly sensitive assay was used to measure telomerase activity. Cell extracts were incubated with a substrate oligonucleotide, and the telomerase-extended products were then amplified by PCR. The PCR products were typically resolved by polyacrylamide gel electrophoresis and visualized.[5][11]

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative findings from early in vitro studies of this compound in various cancer cell lines.

Table 1: Dose-Dependent Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (µM) | Exposure Time | Effect | Reference |

| HepG2 | Hepatoma | 2, 20, 100 | 3 weeks | 23.3%, 35.6%, and 80.6% decrease in viable cells, respectively | [5] |

| HepG2 | Hepatoma | 2, 20, 100 | 4 weeks | 22.6%, 35.4%, and 90.2% decrease in viable cells, respectively | [5] |

| HepG2 | Hepatoma | >20 | >48 hours | Reduction in telomerase activity | [5] |

| Human Parathyroid | Parathyroid Cancer | 100 | 48 hours | Significant inhibition of telomerase activity | [5] |

| HepG2 | Hepatocellular Carcinoma | Not specified | 7 days | Up to 47% reduction in metabolic activity | [13][15] |

| HT29 | Colorectal Carcinoma | Not specified | 7 days | No significant effect on metabolic activity | [13] |

| Breast Cancer Cell Lines | Breast Cancer | Wide range | Not specified | Inhibition of cell growth and colony formation | [10] |

| Eca109, Eca9706 | Esophageal Squamous Cell Carcinoma | Not specified | 48 hours | Downregulation of telomerase activity | [11] |

| TOV21G, CaOV3 | Ovarian Cancer | Not specified | Not specified | Inhibition of cell growth | [12] |

Table 2: this compound Incorporation into Cellular DNA

| Cell Line | This compound Concentration | Exposure Time | AZT Molecules per 10^6 Nucleotides | Reference |

| HepG2, THLE2 | Dose-dependent | Not specified | 20.1 to 267.5 | [5] |

Preclinical In Vivo Research

Following promising in vitro results, the anti-tumor efficacy of this compound was evaluated in animal models.

Experimental Protocols

-

Animal Models: Syngeneic mouse models (e.g., BALB/c mice) and immunodeficient mice (e.g., severe combined immunodeficiency - SCID mice) were commonly used.[5]

-

Tumor Xenografts: Human cancer cells (e.g., 518A2 melanoma cells, human colon cancer xenografts) or murine cancer cells (e.g., F3II mouse mammary carcinoma cells, MC38 colorectal carcinoma cells) were subcutaneously or intraperitoneally injected into the mice to establish tumors.[5][13][16]

-

Drug Administration: this compound was administered to the tumor-bearing mice through various routes, including intraperitoneal injection or oral administration.[13][16] Dosing schedules and concentrations were varied to determine optimal therapeutic windows.

-

Tumor Growth Measurement: Tumor size was periodically measured using calipers, and tumor volume was calculated. At the end of the study, tumors were often excised and weighed.[13]

-

Survival Analysis: In some studies, the overall survival of the treated mice was monitored and compared to control groups.[5]

Quantitative Data from In Vivo Studies

Table 3: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Cancer Type | This compound Treatment | Outcome | Reference |

| Syngeneic BALB/c mice | Mammary Carcinoma (F3II cells) | Not specified | Reduced tumor incidence and increased survival | [5] |

| SCID mice | Melanoma (518A2 xenografts) | Not specified | Reduced tumor growth | [5] |

| Mice with human colon cancer xenografts | Colon Cancer | 300-600 mg/kg weekly (intraperitoneal) in combination with methotrexate (B535133) or fluorouracil | Significant inhibition of tumor growth | [16] |

| Murine subcutaneous model | Colorectal Carcinoma (MC38 cells) | Clinically relevant doses | Significantly impaired tumor growth | [13] |

| Murine subcutaneous model | Colorectal Carcinoma (MC38 cells) | Combination with efavirenz | Almost complete blockage of in vivo tumor growth | [13] |

Early Clinical Research

The encouraging preclinical data prompted the initiation of Phase I and II clinical trials to evaluate the safety and efficacy of this compound in cancer patients, often in combination with established chemotherapeutic agents.

Experimental Protocols

-

Patient Population: Patients with advanced malignancies, including colorectal cancer, leukemia, and lymphoma, were enrolled in these early trials.[5][16]

-

Combination Therapies: this compound was frequently administered in combination with drugs like 5-fluorouracil (B62378) (5-FU) and leucovorin.[7][16] The rationale was that inhibiting pyrimidine (B1678525) metabolism with 5-FU could enhance the anti-cancer effects of this compound.[7]

-

Dose Escalation Studies: Phase I trials typically involved dose escalation of this compound to determine the maximum tolerated dose (MTD) when given in combination with other agents.[7][17]

-

Pharmacokinetic and Pharmacodynamic Analyses: Blood samples were collected to measure plasma concentrations of this compound (pharmacokinetics).[7][16] The biological effects of the drug, such as the induction of DNA strand breaks in peripheral blood mononuclear cells, were also assessed (pharmacodynamics).[7][16]

Quantitative Data from Early Clinical Trials

Table 4: this compound in Early Phase Clinical Trials

| Trial Phase | Cancer Type | This compound Dose | Combination Agents | Key Findings | Reference |

| Phase I/II | Advanced Malignancies | Up to 10 g/m² (short infusion) | 5-Fluorouracil, Leucovorin | Clinical responses observed; high peak plasma concentrations were crucial. | [16] |

| Phase I | Advanced Malignancies | 2-20 g/m²/day (continuous infusion) | 5-Fluorouracil, Leucovorin | Dose-dependent increase in DNA strand breaks; no added toxicity from this compound. | [7] |

| Phase I | Metastatic Cancer | 1.5-11.0 g/m² (short infusion) | 5-Fluorouracil, Leucovorin | Dose-dependent increase in peak plasma levels; dose-limiting toxicity was hypotension. One partial response in a colorectal cancer patient. | [17] |

Signaling Pathways and Experimental Workflows

This compound's Impact on the Akt-GSK3β-Snail Pathway in Pancreatic Cancer

In the context of gemcitabine-resistant pancreatic cancer, this compound was found to resensitize cancer cells to gemcitabine (B846) by inhibiting the Akt-GSK3β-Snail signaling pathway.[18] This pathway is implicated in the epithelial-to-mesenchymal transition (EMT), a process that contributes to drug resistance.

Caption: this compound's inhibition of the Akt-GSK3β-Snail pathway.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines a typical experimental workflow for assessing the in vitro anti-cancer effects of this compound.

Caption: In vitro experimental workflow for this compound.

Conclusion and Future Directions

The early research into this compound for cancer therapy painted a picture of a compound with significant, albeit complex, anti-neoplastic potential. Its ability to induce DNA damage, inhibit telomerase, and arrest the cell cycle provided a strong rationale for its investigation as an anti-cancer agent. While its journey ultimately led it to become a cornerstone of HIV treatment, the foundational research in oncology highlighted important mechanisms that continue to be relevant in the development of novel cancer therapies. The early clinical trials, particularly those in combination with other agents, underscored the importance of optimizing dosing and administration schedules to achieve therapeutic efficacy. Although this compound did not emerge as a standalone blockbuster cancer drug, its story serves as a powerful testament to the potential for drug repurposing and the intricate interplay between different fields of medical research. Further exploration of this compound and its analogs in combination with modern targeted therapies and immunotherapies could yet unlock its full potential in the ongoing fight against cancer.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 4. benchchem.com [benchchem.com]

- 5. Long-Term Exposure to this compound Delays Cell Cycle Progression, Induces Apoptosis, and Decreases Telomerase Activity in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. High-dose intravenous this compound with 5-fluorouracil and leucovorin. A phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of DNA Repair Pathways in Response to this compound-induced DNA Damage in Immortalized Human Liver THLE2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, abacavir and lamivudine increase the radiosensitivity of human esophageal squamous cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Azidothymidine (AZT) Inhibits Proliferation of Human Ovarian Cancer Cells by Regulating Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combination of Antiretroviral Drugs this compound and Efavirenz Impairs Tumor Growths in a Mouse Model of Cancer | MDPI [mdpi.com]

- 14. Azidothymidine (AZT) as a potential modifier of radiation response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Combination of Antiretroviral Drugs this compound and Efavirenz Impairs Tumor Growths in a Mouse Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic optimisation of the treatment of cancer with high dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase I trial of high-dose infused this compound combined with leucovorin plus fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, an anti-viral drug, resensitizes gemcitabine-resistant pancreatic cancer cells to gemcitabine by inhibition of the Akt-GSK3β-Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]

Zidovudine's Impact on Mitochondrial DNA Polymerase Gamma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary